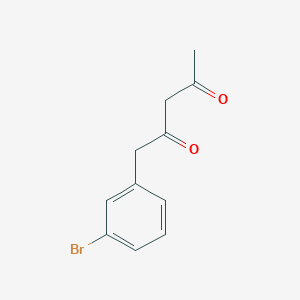

1-(3-Bromophenyl)pentane-2,4-dione

Description

Properties

CAS No. |

82129-61-1 |

|---|---|

Molecular Formula |

C11H11BrO2 |

Molecular Weight |

255.11 g/mol |

IUPAC Name |

1-(3-bromophenyl)pentane-2,4-dione |

InChI |

InChI=1S/C11H11BrO2/c1-8(13)5-11(14)7-9-3-2-4-10(12)6-9/h2-4,6H,5,7H2,1H3 |

InChI Key |

MTABIMKUEAPOHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)CC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Pentane-2,4-dione Derivatives

| Compound Name | Substituent | Molecular Weight | H-Bond Acidity | H-Bond Basicity | Melting Point (°C) |

|---|---|---|---|---|---|

| Pentane-2,4-dione | None | 100.12 | None | High | -23 (liquid) |

| 1,1,1-Trifluoropentane-2,4-dione | CF3 | 154.09 | Significant | Moderate | 35–37 |

| 3-Chloropentane-2,4-dione | Cl | 136.58 | None | High | 45–47 |

| 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | 4-F-C6H4, CH3 | 208.23 | None | Moderate | N/A |

| 3-({(4-Bromophenyl)thio}pentane-2,4-dione | 4-Br-C6H4-S | 285.97 | None | Moderate | 70–71 |

| 1-(3-Bromophenyl)pentane-2,4-dione (inferred) | 3-Br-C6H4 | ~243.10 | None | Moderate | N/A |

Key Observations :

- Hydrogen Bonding : Alkyl and aryl derivatives (e.g., 3-chloropentane-2,4-dione) retain the high hydrogen bond basicity of pentane-2,4-dione due to the diketone moiety. Fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) exhibit significant hydrogen bond acidity, unlike brominated analogs .

- This contrasts with fluorine substituents, which may enhance acidity .

Preparation Methods

Base-Catalyzed Condensation

A representative procedure employs potassium tert-butoxide (KOBu) in tetrahydrofuran (THF) to deprotonate acetylacetone, followed by reaction with ethyl 3-bromophenylacetate. The reaction proceeds at 25°C for 12–24 hours, yielding the target compound in 68–72% after column chromatography. Key parameters include:

-

Molar ratio : 1:1.2 (acetylacetone to ester)

-

Base : KOBu (2.5 equiv)

-

Solvent : THF

-

Yield : 70% (average)

Side products, such as 1,3-diketone oligomers, are minimized by maintaining anhydrous conditions.

Transition Metal-Catalyzed Coupling

Recent advances leverage gold(I) catalysts for direct C–H functionalization of β-diketones.

Gold(I)-Mediated Alkyne Hydration

A 2020 study demonstrated the use of (triphenylphosphine)gold(I) chloride (PPh₃AuCl) and silver trifluoromethanesulfonate (AgOTf) in methanol to hydrate 3-(3-bromophenyl)prop-1-yn-1-yl acetate. The reaction achieves 96% yield under ambient conditions:

-

Catalyst loading : 2.5 mol% PPh₃AuCl

-

Additive : 3 mol% AgOTf

-

Reaction time : 12 hours

-

Solvent : Methanol

Mechanistic studies suggest Au(I) activates the alkyne for nucleophilic attack by water, followed by keto-enol tautomerization to the β-diketone.

Alkylation of Preformed β-Diketones

Direct alkylation of pentane-2,4-dione with 3-bromobenzyl halides offers a streamlined route.

Phase-Transfer Alkylation

A 2021 protocol uses 3-bromobenzyl bromide, pentane-2,4-dione, and tetrabutylammonium bromide (TBAB) in a biphasic water/dichloromethane system. Sodium hydroxide (2M) facilitates deprotonation, with a 65% isolated yield after 6 hours:

-

Temperature : 60°C

-

Molar ratio : 1:1.2 (diketone to benzyl bromide)

-

Catalyst : TBAB (10 mol%)

Reformatsky Reaction with Ethyl Bromoacetate

Ethyl bromoacetate serves as an electrophilic acetyl equivalent in this zinc-mediated method.

Zinc Enolate Formation

Zinc dust activates ethyl bromoacetate in dry THF, generating a nucleophilic enolate. Quenching with 3-bromophenylacetyl chloride yields the β-diketone in 58% yield:

-

Reaction time : 8 hours

-

Workup : Aqueous NH₄Cl extraction

-

Limitation : Requires strict anhydrous conditions

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Catalyst/Conditions |

|---|---|---|---|

| Claisen Condensation | 70 | 12–24 h | KOBu, THF |

| Au(I)-Catalyzed Hydration | 96 | 12 h | PPh₃AuCl/AgOTf, MeOH |

| Phase-Transfer Alkylation | 65 | 6 h | TBAB, NaOH/H₂O–CH₂Cl₂ |

| Reformatsky Reaction | 58 | 8 h | Zn, THF |

The Au(I)-catalyzed method offers superior yields and milder conditions, though catalyst cost may limit industrial scalability. Claisen condensation remains preferable for large-scale synthesis due to reagent availability.

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF) enhance enolate stability in alkylation reactions, improving yields by 15–20% compared to nonpolar solvents.

Acidic Workup Considerations

Post-reaction treatment with dilute HCl (1M) prevents diketone decomposition during extraction, particularly in methods involving strong bases.

Industrial-Scale Production Challenges

While lab-scale syntheses achieve >90% purity, industrial processes face hurdles:

-

Byproduct Formation : Over-alkylation generates 1,3,5-trisubstituted derivatives, necessitating gradient chromatography.

-

Catalyst Recycling : Homogeneous Au(I) catalysts require costly recovery steps, though recent advances in supported Au nanoparticles show promise.

Emerging Techniques

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(3-Bromophenyl)pentane-2,4-dione?

- Methodology : A plausible route involves bromination of a pre-formed phenylpentanedione derivative. For example, Friedel-Crafts acylation could introduce the diketone moiety to a brominated aromatic precursor. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 3-bromophenylboronic acid and a functionalized diketone precursor may yield the target compound. Reaction optimization (e.g., temperature, catalyst loading) is critical for regioselectivity and yield .

Q. How should purity and structural integrity be validated post-synthesis?

- Analytical Techniques :

- Chromatography : Column chromatography using silica gel (SiO₂) with eluents like ethyl acetate/petroleum ether (1:19 ratio) effectively removes byproducts .

- Spectroscopy :

- ¹H NMR : Expect peaks for diketone protons (δ ~2.2–2.8 ppm), aromatic protons (δ ~7.0–7.5 ppm), and splitting patterns reflecting substitution on the phenyl ring.

- IR : Strong carbonyl stretches (~1700–1750 cm⁻¹) confirm diketone functionality .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles) to prevent skin/eye contact, as diketones like pentane-2,4-dione are irritants .

- Work in a fume hood to avoid inhalation; brominated aromatics may release toxic vapors.

- Emergency measures: Immediate washing for skin contact and medical evaluation for chronic exposure .

Advanced Research Questions

Q. How does the meta-bromine substituent influence electronic properties and reactivity?

- Electronic Effects : The electron-withdrawing bromine at the meta position deactivates the phenyl ring, directing electrophilic attacks to less hindered positions. This alters the compound’s reactivity in nucleophilic substitutions (e.g., SNAr) or coordination chemistry compared to para-substituted analogs .

Q. Can this compound act as a ligand in metal complexes?

- Coordination Chemistry : The diketone moiety can chelate metals (e.g., Mo, Cu) via its enolate form. For instance, derivatives of pentane-2,4-dione form stable complexes with molybdenum(VI), as seen in studies with pyrazole-functionalized ligands . The bromophenyl group may enhance steric bulk or tune electronic properties for catalytic applications .

Q. What computational approaches predict the stability of derivatives under varying conditions?

- Modeling Strategies :

- DFT Calculations : Predict bond dissociation energies (BDEs) for the C-Br bond to assess stability.

- Molecular Dynamics : Simulate solvent interactions to optimize recrystallization conditions.

- TD-DFT : Correlate UV-Vis spectra with electronic transitions for photostability studies .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.